

# An In-depth Technical Guide to 4-Oxooctanoic Acid: Chemical Properties and Synthesis

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## Compound of Interest

Compound Name: 4-Oxooctanoic acid

Cat. No.: B1293546

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## Introduction

**4-Oxooctanoic acid**, a medium-chain keto acid, is a molecule of interest in various scientific disciplines. It is recognized as a metabolite in fatty acid oxidation and has been identified in environmental samples, suggesting its role in atmospheric chemistry.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic context.

## IUPAC Name and Chemical Identity

The nomenclature and key identifiers for **4-oxooctanoic acid** are as follows:

- IUPAC Name: **4-oxooctanoic acid**<sup>[2]</sup>
- Synonyms: gamma-Oxocaprylic acid, 4-keto-n-caprylic acid<sup>[2]</sup>
- CAS Number: 4316-44-3<sup>[2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O<sub>3</sub><sup>[2]</sup>
- InChI Key: RITBMTJPNSJVHF-UHFFFAOYSA-N<sup>[2]</sup>

## Chemical Properties

A summary of the key chemical and physical properties of **4-oxooctanoic acid** is presented in the table below.

Property	Value	Source
Molecular Weight	158.19 g/mol	--INVALID-LINK--[2]
Melting Point	53 °C	--INVALID-LINK--[3]
Boiling Point	168-170 °C at 15 Torr	--INVALID-LINK--[3]
Density	1.038±0.06 g/cm <sup>3</sup> (Predicted)	--INVALID-LINK--[3]
pKa	4.77±0.17 (Predicted)	--INVALID-LINK--[3]
Solubility in Water	Minimally soluble	--INVALID-LINK--[4]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide	--INVALID-LINK--[5]

## Spectral Data

Detailed experimental spectral data for **4-oxooctanoic acid** is not readily available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR: Expected signals would include a triplet corresponding to the terminal methyl group, multiplets for the methylene groups in the alkyl chain, and distinct signals for the methylene groups adjacent to the carbonyl and carboxyl groups.
- <sup>13</sup>C NMR: Characteristic peaks would be observed for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the alkyl chain. The carbon atoms closer to the electron-withdrawing oxygen atoms would appear at a higher chemical shift.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak for the ketone, and another C=O stretching peak for the carboxylic acid.
- Mass Spectrometry: The mass spectrum of **4-oxooctanoic acid** shows a typical fragmentation peak for carboxylic acids at m/z 73. Additional fragmentation peaks have been

observed at masses 85, 98, 101, and 116.

## Experimental Protocols

### Synthesis of 4-Oxooctanoic Acid

A viable synthetic route to **4-oxooctanoic acid** involves the reaction of ethyl succinyl chloride with an organometallic reagent like n-butylmagnesium bromide. This is followed by hydrolysis of the resulting ester.

Materials:

- Ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate)
- n-Butylmagnesium bromide (Grignard reagent)
- Manganese(II) chloride ( $MnCl_2$ )
- Lithium chloride (LiCl)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl), aqueous solution
- Sodium hydroxide (NaOH), aqueous solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- Preparation of the Organomanganate Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add manganese(II) chloride and lithium chloride to anhydrous THF. Cool the suspension to 0 °C and add the n-butylmagnesium bromide solution dropwise with stirring. Stir the mixture at this temperature for 30 minutes.

- Acylation Reaction: Cool the reaction mixture to -10 °C and add a solution of ethyl succinyl chloride in anhydrous THF dropwise. Maintain the temperature below -5 °C during the addition. After the addition is complete, allow the reaction to stir at -10 °C for 2 hours.
- Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then with brine.
- Hydrolysis: Concentrate the organic phase under reduced pressure. To the resulting crude ethyl 4-oxooctanoate, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
- Isolation and Purification: Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude **4-oxooctanoic acid**. The crude product can be further purified by column chromatography or recrystallization.

## Purification by Column Chromatography

### Materials:

- Silica gel (for column chromatography)
- Crude **4-oxooctanoic acid**
- Hexane
- Ethyl acetate

### Procedure:

- Column Preparation: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
- Sample Loading: Dissolve the crude **4-oxooctanoic acid** in a minimal amount of the eluent and load it onto the column.

- Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity to elute the desired compound.
- Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **4-oxooctanoic acid**.

## Analysis by High-Performance Liquid Chromatography (HPLC)

### Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column

### Mobile Phase:

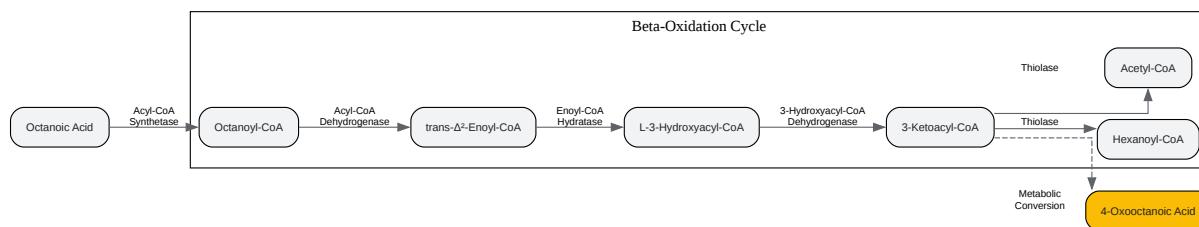
- A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).

### Procedure:

- Sample Preparation: Prepare a standard solution of **4-oxooctanoic acid** of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
- Chromatographic Conditions: Set the flow rate and column temperature. Use isocratic or gradient elution as required to achieve good separation.
- Detection: Monitor the elution of the compound using a UV detector at a wavelength where the carboxyl group absorbs (typically around 210 nm).
- Quantification: Determine the concentration of **4-oxooctanoic acid** in the sample by comparing its peak area to that of the standard solution.

## Biological Context: Role in Fatty Acid Metabolism

**4-Oxo octanoic acid** is an intermediate in the beta-oxidation of octanoic acid, a medium-chain fatty acid. Beta-oxidation is the metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxo octanoic Acid: Chemical Properties and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293546#4-oxooctanoic-acid-chemical-properties-and-iupac-name>]

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